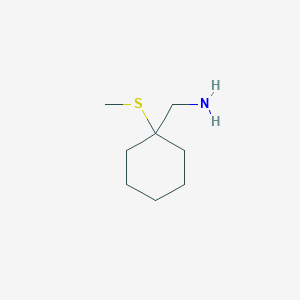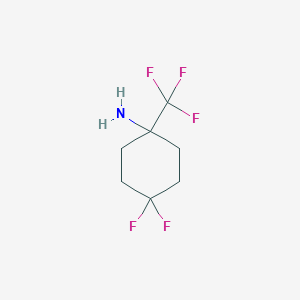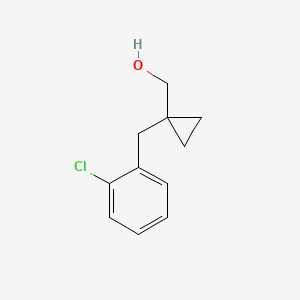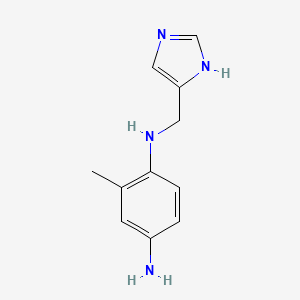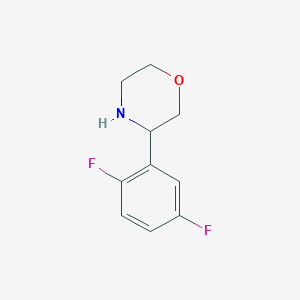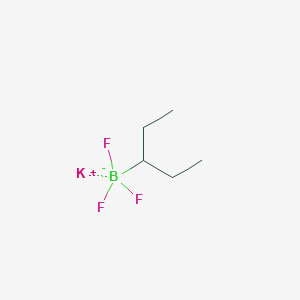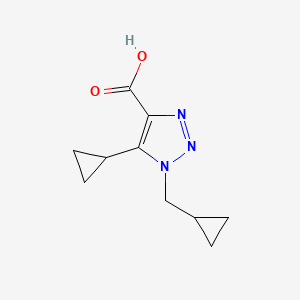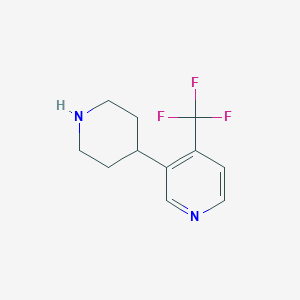
3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Coupling of Piperidine and Pyridine Rings: The final step involves coupling the piperidine ring with the pyridine ring, which can be achieved through various cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, where it can modulate biological pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperidin-4-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)pyridine: Lacks the piperidine ring, affecting its reactivity and applications.
3-(Piperidin-4-yl)-4-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13F3N2 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
3-piperidin-4-yl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-3-6-16-7-9(10)8-1-4-15-5-2-8/h3,6-8,15H,1-2,4-5H2 |
Clé InChI |
VBZMSTWTKFZGKC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(C=CN=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)
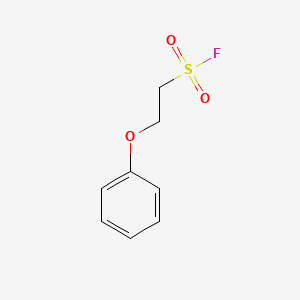
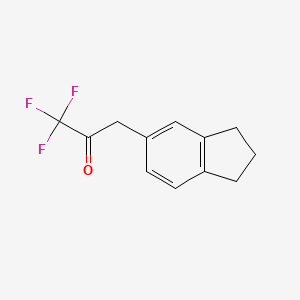
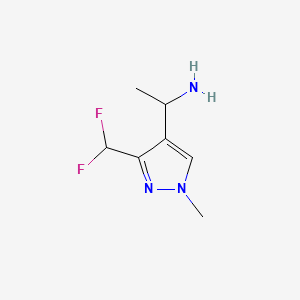
![Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13525724.png)
amine](/img/structure/B13525734.png)
